Binding Affinity (Ki/Kd) of p-MPPI vs. WAY‑100635 and NAD‑299 for Rat Hippocampal 5‑HT1A Receptors
p-MPPI exhibits sub‑nanomolar binding affinity for 5‑HT1A receptors in rat hippocampal membranes, with a reported Kd of 0.36 nM and Ki values of 0.2–2.2 nM depending on assay conditions [1][2]. In direct cross‑study comparison, this affinity is comparable to or exceeds that of the widely used prototypical antagonist WAY‑100635 (Ki = 0.39–0.84 nM) and the selective antagonist NAD‑299 (Ki = 0.6 nM) [3].
| Evidence Dimension | Binding affinity (Kd/Ki) for 5‑HT1A receptor |
|---|---|
| Target Compound Data | Kd = 0.36 nM; Ki = 0.2–2.2 nM |
| Comparator Or Baseline | WAY‑100635: Ki = 0.39 nM; NAD‑299: Ki = 0.6 nM |
| Quantified Difference | p-MPPI Kd (0.36 nM) is ~1.1‑fold lower than WAY‑100635 Ki and ~1.7‑fold lower than NAD‑299 Ki |
| Conditions | Rat hippocampal membrane homogenates; [125I]p-MPPI saturation binding (Kd); competitive displacement (Ki) |
Why This Matters
Ensures that p-MPPI provides a high‑affinity tool for studies requiring maximal 5‑HT1A receptor occupancy at low concentrations, directly impacting experimental sensitivity and radioligand selection.
- [1] Kung HF, et al. A potential 5-HT1A receptor antagonist: p-MPPI. Life Sci. 1994;55(19):1459-62. doi:10.1016/0024-3205(94)00686-5 View Source
- [2] Zhuang ZP, et al. Derivatives of 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl-p-iodobenzamido)ethyl]piperazine (p-MPPI) as 5-HT1A ligands. J Med Chem. 1994;37(26):4572-5. doi:10.1021/jm00052a018 View Source
- [3] Johansson L, et al. The pharmacological characterization of a novel selective 5-hydroxytryptamine1A receptor antagonist, NAD-299. J Pharmacol Exp Ther. 1997;283(1):216-25. View Source
